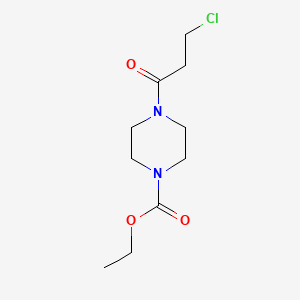
arsenic(3+);N,N-dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic(3+);N,N-dimethylcarbamodithioate is a chemical compound that features arsenic in the +3 oxidation state. This compound is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of arsenic in this compound makes it a subject of interest due to the element’s well-documented toxicity and its paradoxical use in therapeutic applications.
Métodos De Preparación
The synthesis of arsenic(3+);N,N-dimethylcarbamodithioate typically involves the reaction of arsenic trioxide with N,N-dimethylcarbamodithioic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through recrystallization or other suitable methods .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Arsenic(3+);N,N-dimethylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert arsenic(3+) to arsenic(0) or other lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions where the N,N-dimethylcarbamodithioate group is replaced by other nucleophiles. Common reagents for these reactions include halides and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction can produce elemental arsenic or arsenic(I) compounds .
Aplicaciones Científicas De Investigación
Arsenic(3+);N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: Inorganic and organometallic chemistry research often utilizes this compound to study the behavior of arsenic in various chemical environments.
Biology: The compound is used in studies investigating the biological effects of arsenic, including its toxicity and potential therapeutic applications.
Medicine: Arsenic-based compounds have been explored for their anticancer properties, particularly in the treatment of acute promyelocytic leukemia. Research into this compound may provide insights into new therapeutic agents.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as the synthesis of other organoarsenic compounds and materials science applications
Mecanismo De Acción
The mechanism of action of arsenic(3+);N,N-dimethylcarbamodithioate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. Arsenic compounds are known to bind to thiol groups, disrupting the function of proteins and enzymes that rely on these groups for their activity. This disruption can lead to cellular toxicity, apoptosis, and other effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Arsenic(3+);N,N-dimethylcarbamodithioate can be compared with other arsenic-containing compounds such as arsenic trioxide, arsenic pentoxide, and various organoarsenic compounds.
Arsenic Trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia, arsenic trioxide has well-documented therapeutic applications but also significant toxicity.
Arsenic Pentoxide (As2O5): Primarily used in industrial applications, this compound is a strong oxidizing agent.
Organoarsenic Compounds: These compounds, such as arsenobetaine and arsenocholine, are found in marine organisms and have varying degrees of toxicity and biological activity.
This compound is unique due to its specific structure and the presence of the N,N-dimethylcarbamodithioate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study, despite the challenges associated with its toxicity. Continued research into this compound may uncover new uses and insights into the behavior of arsenic in chemical and biological systems.
Propiedades
Fórmula molecular |
C9H18AsN3S6 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
arsenic(3+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C3H7NS2.As/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
AEVHWLZSNCKOJW-UHFFFAOYSA-K |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[As+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)


![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)

